2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride
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Overview
Description
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a methoxy group, and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-4-methylpentanoic acid and aminomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include methanol or ethanol, and catalysts such as hydrochloric acid may be used to promote the formation of the hydrochloride salt.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and methyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-hydroxy-4-methylpentanoic acid hydrochloride
- 2-(Aminomethyl)-5-methoxy-4-ethylpentanoic acid hydrochloride
- 2-(Aminomethyl)-5-methoxy-4-methylhexanoic acid hydrochloride
Uniqueness
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-(Aminomethyl)-5-methoxy-4-methylpentanoic acid hydrochloride, also known as a derivative of the amino acid class, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates an aminomethyl group and a methoxy group, which contribute to its biological properties. Its chemical formula is C₉H₁₃ClN₂O₂, and it is classified as a hydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for metabolic pathways. For instance, it may affect folate metabolism by inhibiting dihydrofolate reductase (DHFR), similar to other antifolate compounds .
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly in the context of amino acid neurotransmitters like glutamate and GABA, potentially impacting neurological function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.
Anti-inflammatory Effects
In vitro studies have suggested that the compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases .
Case Studies and Research Findings
- Antifolate Activity : A study evaluated the antifolate activity of several analogues related to this compound. Results indicated that modifications in the structure could lead to enhanced inhibitory effects on DHFR, demonstrating potential for cancer therapy applications .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, highlighting its potential in treating neurodegenerative disorders.
- In Vivo Efficacy : In vivo studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth when administered alongside standard chemotherapy agents. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(aminomethyl)-5-methoxy-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-6(5-12-2)3-7(4-9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRHWFUOMQAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CN)C(=O)O)COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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